N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, a methoxyphenyl group, a nitrocyclopropane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out by stirring the reactants without solvent at room temperature or using a steam bath at 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free environment .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could result in various substituted phenyl derivatives.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The cyano and nitro groups are known to participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide functional group and are used in the synthesis of heterocyclic compounds.
Nitrocyclopropane derivatives: Compounds with a nitrocyclopropane ring exhibit similar reactivity and can be used in similar applications.
Uniqueness
N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a cyano group and a nitro group in a cyclopropane ring is relatively rare, making this compound a valuable target for further research and development.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-20-12-5-3-2-4-8(12)10(7-14)15-13(17)9-6-11(9)16(18)19/h2-5,9-11H,6H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXKTOQXGNFZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2CC2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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